molecular formula C17H11F3N2O3 B11699765 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide

Cat. No.: B11699765
M. Wt: 348.28 g/mol
InChI Key: FVDBLUXDJHEMKX-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide is a synthetic organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline core. This is followed by the introduction of the trifluoromethyl-phenyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline oxides, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-phenyl-acetamide: Lacks the trifluoromethyl group.

    2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-methyl-phenyl)-acetamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(2-trifluoromethyl-phenyl)-acetamide imparts unique chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C17H11F3N2O3

Molecular Weight

348.28 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)12-7-3-4-8-13(12)21-14(23)9-22-15(24)10-5-1-2-6-11(10)16(22)25/h1-8H,9H2,(H,21,23)

InChI Key

FVDBLUXDJHEMKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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